methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate is a complex organic compound with the molecular formula C11H15ClO4S. This compound features a tricyclic structure, which contributes to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive functional groups and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic intermediate.
Introduction of the Chlorosulfonyl Group: The intermediate is then subjected to chlorosulfonation, where chlorosulfonic acid (HSO3Cl) is used to introduce the chlorosulfonyl group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, continuous flow systems for chlorosulfonation, and automated esterification processes. Quality control measures such as chromatography and spectroscopy are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorosulfonyl group, leading to the formation of sulfonic acids.
Reduction: Reduction of the chlorosulfonyl group can yield sulfonyl chlorides or sulfides, depending on the reagents and conditions used.
Substitution: The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfonyl chlorides, sulfides
Substitution: Sulfonamides, sulfonates, sulfides
Scientific Research Applications
Methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate
- Methyl 5-[(bromosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate
- Methyl 5-[(fluorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific reactivity profile and the stability of its tricyclic structure. Compared to its bromosulfonyl and fluorosulfonyl analogs, the chlorosulfonyl derivative offers a balanced reactivity that is suitable for a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2445794-53-4 |
---|---|
Molecular Formula |
C11H15ClO4S |
Molecular Weight |
278.75 g/mol |
IUPAC Name |
methyl 5-(chlorosulfonylmethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate |
InChI |
InChI=1S/C11H15ClO4S/c1-16-9(13)11-4-7-2-10(11,3-8(7)5-11)6-17(12,14)15/h7-8H,2-6H2,1H3 |
InChI Key |
RGRAROMBVDHJBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.